REACTION_CXSMILES
|
[Cl:1]([O-])(=O)=O.[Na+].[CH:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][C:7]=1S(O)(=O)=O.[Cl-:26].[K+]>O.S(=O)(=O)(O)O>[CH:13]1[C:12]2[C:11](=[O:21])[C:10]3[C:19](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:18](=[O:20])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[Cl:26][C:7]1[CH:8]=[CH:9][C:10]2[C:11](=[O:21])[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18](=[O:20])[C:19]=2[CH:6]=1.[Cl:1][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
|
Name
|
|
Quantity
|
90 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
255 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 5 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(produced
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 80° C. through a filter press
|
Type
|
WASH
|
Details
|
the material on the filter is washed with hot water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
the filter cake is dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]([O-])(=O)=O.[Na+].[CH:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][C:7]=1S(O)(=O)=O.[Cl-:26].[K+]>O.S(=O)(=O)(O)O>[CH:13]1[C:12]2[C:11](=[O:21])[C:10]3[C:19](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:18](=[O:20])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[Cl:26][C:7]1[CH:8]=[CH:9][C:10]2[C:11](=[O:21])[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18](=[O:20])[C:19]=2[CH:6]=1.[Cl:1][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
|
Name
|
|
Quantity
|
90 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
255 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 5 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(produced
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 80° C. through a filter press
|
Type
|
WASH
|
Details
|
the material on the filter is washed with hot water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
the filter cake is dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]([O-])(=O)=O.[Na+].[CH:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][C:7]=1S(O)(=O)=O.[Cl-:26].[K+]>O.S(=O)(=O)(O)O>[CH:13]1[C:12]2[C:11](=[O:21])[C:10]3[C:19](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:18](=[O:20])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[Cl:26][C:7]1[CH:8]=[CH:9][C:10]2[C:11](=[O:21])[C:12]3[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:18](=[O:20])[C:19]=2[CH:6]=1.[Cl:1][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
|
Name
|
|
Quantity
|
90 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
255 L
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 5 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(produced
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 80° C. through a filter press
|
Type
|
WASH
|
Details
|
the material on the filter is washed with hot water until the filtrate
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
a neutral reaction
|
Type
|
CUSTOM
|
Details
|
the filter cake is dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |